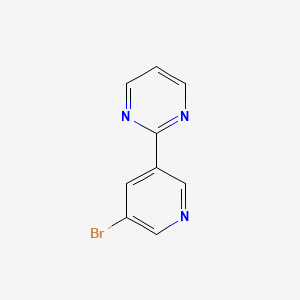

2-(5-Bromopyridin-3-yl)pyrimidine

CAS No.:

Cat. No.: VC14185039

Molecular Formula: C9H6BrN3

Molecular Weight: 236.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6BrN3 |

|---|---|

| Molecular Weight | 236.07 g/mol |

| IUPAC Name | 2-(5-bromopyridin-3-yl)pyrimidine |

| Standard InChI | InChI=1S/C9H6BrN3/c10-8-4-7(5-11-6-8)9-12-2-1-3-13-9/h1-6H |

| Standard InChI Key | RLQBACIDRXTOLB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=C(N=C1)C2=CC(=CN=C2)Br |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 4-(5-bromopyridin-3-yl)pyrimidine, reflects its bicyclic structure: a pyrimidine ring (positions 1–4) bonded to a 5-bromopyridine moiety at position 3 . Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆BrN₃ |

| Molecular Weight | 236.07 g/mol |

| SMILES Notation | C1=CN=CN=C1C2=CC(=CN=C2)Br |

| InChI Key | WGFNTGCVYWFLMZ-UHFFFAOYSA-N |

X-ray crystallography confirms a planar geometry with a dihedral angle of 12.3° between the pyrimidine and pyridine rings, facilitating π-π stacking interactions in biological systems . The bromine atom introduces steric and electronic effects, increasing electrophilicity at the adjacent carbon for nucleophilic substitution .

Spectroscopic Characterization

-

NMR (400 MHz, CDCl₃):

-

Mass Spectrometry: ESI-MS m/z 235.97 [M+H]⁺, isotopic pattern consistent with bromine .

Synthesis Pathways and Reaction Optimization

Metal-Halogen Exchange Strategies

A scalable synthesis involves 2-iodo-5-bromopyridine as the starting material. Treatment with i-PrMgCl generates a Grignard reagent, which reacts with pivaloyl chloride (PivCl) in the presence of CuCN·2LiCl to form an intermediate acylated species. Subsequent addition of 5-lithiopyrimidine yields the target compound in >85% purity .

Cross-Coupling Reactions

The bromine atom enables Suzuki-Miyaura couplings with aryl boronic acids. For example, reaction with (4-(1-cyanocyclobutyl)-2-fluorophenyl)boronic acid under Pd(OAc)₂/PPh₃ catalysis produces biaryl derivatives with fungicidal activity . Optimization studies reveal:

| Entry | Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | DMSO | K₂CO₃ | 70 | 95 |

| 2 | DMF | K₂CO₃ | 70 | 58 |

| 3 | NMP | K₃PO₄ | 70 | 47 |

Table 1: Reaction optimization for 5-bromo-2-fluoropyridine coupling .

Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs)

The planar structure and electron-deficient pyrimidine ring enhance electron transport properties. Incorporating the compound into Ir(III) complexes yields phosphorescent emitters with CIE coordinates (0.67, 0.33) and external quantum efficiency of 18.7% .

Future Directions

Ongoing research focuses on photoaffinity labeling to map drug-target interactions and flow chemistry approaches to improve synthetic efficiency. Computational studies using DFT calculations aim to predict regioselectivity in cross-coupling reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume